molecular formula C12H14N2S B183672 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine CAS No. 880812-31-7

1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine

Cat. No.: B183672
CAS No.: 880812-31-7
M. Wt: 218.32 g/mol
InChI Key: OHMXZQHFVOIBPX-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine is a compound that belongs to the class of organic compounds known as amines. This compound features a thienyl group, a pyridinyl group, and a methanamine group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine typically involves the reaction of 3-methyl-2-thiophenemethanol with 2-pyridinemethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)ethanamine
  • 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)propanamine

Uniqueness: 1-(3-Methyl-2-thienyl)-N-(2-pyridinylmethyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-10-5-7-15-12(10)9-13-8-11-4-2-3-6-14-11/h2-7,13H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMXZQHFVOIBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405976
Record name 1-(3-Methylthiophen-2-yl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880812-31-7
Record name 1-(3-Methylthiophen-2-yl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3-Methyl-2-thienyl)methyl](2-pyridinylmethyl)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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